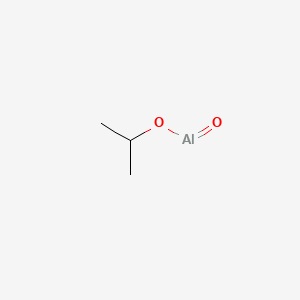

Aluminum, oxo(2-propanolato)-

Description

Overview of Aluminum Alkoxides in Contemporary Chemical Research

Aluminum alkoxides are versatile reagents and catalysts in contemporary chemical research. Their utility stems from the Lewis acidic nature of the aluminum center and the reactivity of the aluminum-oxygen bond. organic-chemistry.orgwikipedia.org In organic synthesis, they are famously employed as catalysts for a range of transformations. A primary example is aluminum isopropoxide, which facilitates the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.compw.live The reverse reaction, the Oppenauer oxidation, also utilizes aluminum isopropoxide to oxidize secondary alcohols to ketones. thermofisher.cncommonorganicchemistry.com

Another significant application is the Tishchenko reaction, where aluminum alkoxides catalyze the disproportionation of two aldehyde molecules into an ester. organic-chemistry.orgrsc.orgpw.live Beyond these classic named reactions, modern research explores their use in ring-opening polymerizations of cyclic esters, hydroboration reactions, and other selective organic transformations. wikipedia.orgd-nb.info

In materials science, aluminum alkoxides are critical precursors for the synthesis of high-purity aluminum oxide (alumina) and other aluminum-based materials. ontosight.aicas.cz The sol-gel process, in particular, often uses aluminum alkoxides like aluminum isopropoxide or aluminum sec-butoxide. scirp.orgnanomedicine-rj.com This method allows for the creation of alumina (B75360) with controlled properties such as high surface area, narrow pore size distribution, and specific crystalline phases (e.g., γ-alumina), which are crucial for applications in catalysis, ceramics, and electronics. ontosight.aicas.cz Researchers continue to investigate the chemical modification of aluminum alkoxides to fine-tune the properties of the resulting materials. rsc.org

Historical Context of Aluminum, oxo(2-propanolato)- in Organic and Materials Chemistry

The significance of Aluminum, oxo(2-propanolato)-, more commonly known as aluminum isopropoxide, is deeply rooted in the history of organic chemistry. Its prominence grew substantially in the 1920s with the independent work of Hans Meerwein, Albert Verley, and Wolfgang Ponndorf. thermofisher.cn In 1925, Meerwein and Schmidt reported the reduction of aldehydes and ketones using aluminum ethoxide, and Verley used both aluminum ethoxide and isopropoxide for similar reductions. numberanalytics.comthermofisher.cn By 1926, Ponndorf demonstrated the general applicability of various metal alkoxides for this reversible reaction. thermofisher.cn Over time, aluminum isopropoxide became the preferred reagent for what is now known as the Meerwein-Ponndorf-Verley (MPV) reduction due to its high efficacy. numberanalytics.com This reaction's chemoselectivity for aldehydes and ketones, leaving other functional groups like esters untouched, was a significant advantage over other reducing agents of the era. thermofisher.cn

Concurrently, the Tishchenko reaction, discovered by Russian chemist Vyacheslav Tishchenko, established aluminum alkoxides as effective catalysts for converting aldehydes into esters. rsc.orgpw.live This reaction built upon earlier observations by Claisen regarding aldehyde dimerization with sodium alkoxides. rsc.org These foundational discoveries in organic synthesis highlighted the unique catalytic capabilities of aluminum alkoxides.

The application of aluminum isopropoxide in materials chemistry is a more recent development, primarily linked to the rise of sol-gel processing. cas.cz This technique leverages the controlled hydrolysis and condensation of metal alkoxides to produce metal oxides. cas.czwikipedia.org The ability to synthesize high-purity, nanostructured alumina with tailored properties using aluminum isopropoxide as a precursor has made it a cornerstone in the production of advanced ceramics, catalyst supports, and coatings. ontosight.ainanomedicine-rj.com

Scope and Research Trajectories of Aluminum, oxo(2-propanolato)- Studies

Current and future research on Aluminum, oxo(2-propanolato)- and related aluminum alkoxides is focused on refining their catalytic activity and expanding their applications in materials science. One major trajectory involves the synthesis of new, well-defined aluminum complexes with modified ligands to enhance catalytic performance and selectivity in reactions like hydroboration, hydroamination, and the copolymerization of epoxides with CO2. d-nb.infoacs.org By altering the steric and electronic environment around the aluminum center, researchers aim to create more efficient and robust catalysts. rsc.org

In materials science, the focus is on achieving greater control over the morphology and texture of alumina produced via the sol-gel method. Studies are exploring how modifying the aluminum alkoxide precursor, for instance by introducing chelating agents or donor-functionalized groups, can influence the hydrolysis-condensation rate and ultimately the properties of the final material. cas.czrsc.orgresearchgate.net The goal is to synthesize highly uniform mesoporous alumina with ordered structures and improved textural properties for advanced catalytic applications. Furthermore, research is extending into the fabrication of novel nanocomposites, where the porous alumina network derived from aluminum isopropoxide acts as a host for other materials, such as in systems designed for controlled drug release. nanomedicine-rj.com

Data Tables

Table 1: Physicochemical Properties of Aluminum, oxo(2-propanolato)-

| Property | Value |

| IUPAC Name | oxo(propan-2-yloxy)alumane |

| Common Name | Aluminum isopropoxide (monomeric form) |

| CAS Number | 68425-65-0 |

| Molecular Formula | C₃H₇AlO₂ |

| Molecular Weight | 102.07 g/mol |

| Appearance | White solid (commercial form is typically the trimer or tetramer) commonorganicchemistry.comwikipedia.org |

| Melting Point | 128-133 °C (for trimer/tetramer) commonorganicchemistry.com |

| Solubility | Decomposes in water; Soluble in various organic solvents ontosight.aiwikipedia.org |

| Structure | Exists commonly as a trimer or a tetramer, Al₄(O-i-Pr)₁₂ wikipedia.org |

Note: Data corresponds to the monomeric formula for simplicity, though the compound is typically handled as an oligomer. Properties like melting point refer to the common oligomeric form. commonorganicchemistry.comwikipedia.orgchemicalbook.comuni.lu

Table 2: Key Organic Reactions Catalyzed by Aluminum Isopropoxide

| Reaction Name | Reactants | Products | Role of Aluminum Isopropoxide |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aldehyde or Ketone, Isopropanol (B130326) | Primary or Secondary Alcohol, Acetone (B3395972) | Catalyst; facilitates hydride transfer from isopropanol to the carbonyl compound. numberanalytics.compw.live |

| Oppenauer Oxidation | Secondary Alcohol, Acetone | Ketone, Isopropanol | Catalyst; facilitates hydride transfer from the alcohol to acetone (reverse of MPV). thermofisher.cncommonorganicchemistry.com |

| Tishchenko Reaction | Aldehyde (2 equivalents) | Ester | Catalyst; acts as a Lewis acid to coordinate aldehyde molecules and facilitate an intramolecular hydride shift. organic-chemistry.orgrsc.orgpw.live |

Structure

2D Structure

Properties

CAS No. |

68425-65-0 |

|---|---|

Molecular Formula |

C3H7AlO2 |

Molecular Weight |

102.07 g/mol |

IUPAC Name |

oxo(propan-2-yloxy)alumane |

InChI |

InChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1; |

InChI Key |

HRUQNUFHAHTISK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[Al]=O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Aluminum, Oxo 2 Propanolato

Advanced Synthetic Approaches

The synthesis of aluminum isopropoxide is primarily achieved through the reaction of aluminum metal with isopropyl alcohol. rspublication.comwikipedia.org Modern synthetic strategies have focused on improving reaction initiation, efficiency, and purity while moving towards more environmentally benign processes.

Reaction Mechanisms in Metal-Alcohol Systems

The fundamental reaction involves the direct interaction of aluminum with isopropyl alcohol to produce aluminum isopropoxide and hydrogen gas. mdpi.com A critical aspect of this reaction is overcoming the passivating oxide layer that naturally forms on the surface of aluminum, which prevents it from reacting. youtube.com The mechanism, therefore, involves steps to disrupt this layer, allowing the underlying reactive aluminum to engage with the alcohol.

The reaction can be summarized by the following equation: 2 Al(s) + 6 (CH₃)₂CHOH(l) → 2 Al((CH₃)₂CHO)₃(sol) + 3 H₂(g) wikipedia.org

In some advanced methods, a dual initiator system employing tri-n-propyl aluminum and aluminum isopropoxide itself is used. This approach involves an initiation phase at a lower temperature (40–50°C) where tri-n-propyl aluminum reacts with isopropanol (B130326) to form aluminum alkoxide intermediates, which in turn activate the aluminum surface. This is followed by a propagation phase at a higher temperature (80–90°C) where the main exothermic reaction between aluminum and isopropanol occurs.

Role of Catalysts in Reaction Initiation (e.g., Iodine, Ferric Chloride)

Catalysts are crucial for initiating the reaction at a practical rate by breaking down the protective aluminum oxide layer.

Iodine (I₂): Iodine serves as an effective catalyst. The proposed mechanism involves an initial reaction between iodine and aluminum to form aluminum triiodide (AlI₃). researchgate.net This aluminum triiodide then reacts with isopropanol to yield aluminum isopropoxide and hydrogen iodide (HI). researchgate.net The HI subsequently reacts with more aluminum, regenerating aluminum triiodide and producing hydrogen gas, thus continuing the catalytic cycle. youtube.comresearchgate.net

Ferric Chloride (FeCl₃): Ferric chloride is another catalyst used in the synthesis of aluminum isopropoxide, particularly when starting from aluminum dross. researchgate.net While the detailed mechanism is less commonly documented in readily available literature, FeCl₃ is known to be an effective Lewis acid catalyst in various organic reactions. nih.gov It is believed to facilitate the disruption of the oxide layer on aluminum, enabling the reaction with isopropyl alcohol. Research has shown its use in the synthesis of aluminum isopropoxide from industrial by-products. researchgate.net

Historically, mercuric chloride (HgCl₂) was also used as a catalyst. It functions by forming an amalgam with aluminum, which disrupts the oxide layer and exposes the fresh, reactive metal. wikipedia.orgyoutube.com However, due to the toxicity of mercury compounds, industrial routes have largely moved away from its use. wikipedia.org

Synthesis from Industrial By-products and Dross

A significant advancement in the synthesis of aluminum isopropoxide is the utilization of aluminum dross, a by-product of the aluminum industry. researchgate.net This approach not only provides a cost-effective raw material but also addresses the environmental concerns associated with dross disposal. rspublication.comsci-hub.se Aluminum dross is categorized as white dross (from primary smelting) and black dross (from secondary recycling), with white dross generally having a higher recoverable aluminum content (15-70%) compared to black dross (12-18%). rspublication.comdeswater.com

The process involves a solid-liquid reaction between the aluminum metal present in the dross and isopropyl alcohol. researchgate.net The synthesis has been successfully demonstrated using catalysts such as iodine, mercuric chloride, and ferric chloride. researchgate.net A purity of over 97.6% for the synthesized aluminum isopropoxide from dross has been reported, with the final product being purified via vacuum distillation. researchgate.net This method also significantly reduces the sodium content, an impurity that can affect catalytic applications. researchgate.net Research has shown that aluminum can be effectively recovered from both white and black dross for this purpose, though the yield is dependent on the initial aluminum content of the dross. researchgate.netsci-hub.se

Optimized Preparative Conditions

The yield and purity of aluminum isopropoxide are highly dependent on the reaction conditions. Optimization of temperature, pressure, and solvent selection is key to achieving efficient synthesis.

Temperature and Pressure Regimes for Enhanced Yields

Temperature: The reaction temperature is a critical parameter. For syntheses using a dual initiator system, an initiation temperature of 40–50°C is recommended to prevent premature propagation, followed by a reaction temperature of 80–90°C. Temperatures above 90°C can lead to side reactions, while temperatures below 80°C result in prolonged reaction times. In other methods, the reaction is often carried out at the reflux temperature of isopropanol (approximately 82°C at atmospheric pressure). youtube.com Some processes operate at temperatures ranging from 75°C to 140°C under atmospheric pressure, achieving yields of 85-90%. google.com

Pressure: The synthesis is typically conducted at atmospheric pressure. google.com However, reduced pressure (vacuum) plays a crucial role in the purification of the final product. Vacuum distillation is employed to remove excess isopropanol and other low-boiling by-products. youtube.comresearchgate.net A subsequent distillation under higher vacuum (e.g., 1333 Pa) allows for the collection of high-purity aluminum isopropoxide at a temperature range of 135-145°C, with purities exceeding 99.99% being achievable. google.com While the synthesis reaction itself is not typically pressurized, the use of vacuum for purification is essential for obtaining a high-grade product.

Solvent Selection and its Influence on Reaction Efficiency

In the direct synthesis of aluminum isopropoxide, isopropyl alcohol acts as both a reactant and the solvent. An excess of isopropanol is often used to ensure the complete reaction of the aluminum. researchgate.net

For specific applications of aluminum isopropoxide, such as in Meerwein-Ponndorf-Verley (MPV) reductions, the choice of an additional solvent is important. Non-polar solvents like toluene (B28343) and benzene (B151609) have been shown to enhance the efficiency of these reactions. slideshare.net

In the context of producing γ-alumina nanoparticles from aluminum isopropoxide via a sol-gel method, different alcoholic solvents such as 1-butanol, tert-butanol, and 2-propanol have been studied. The choice of solvent was found to influence the textural properties of the final alumina (B75360) product. yildiz.edu.tr While isopropanol is the standard for the synthesis of aluminum isopropoxide itself, the solubility of the product in other organic solvents like ethanol, toluene, and benzene is a key property for its subsequent use. lookchem.com

Purification and Isolation Techniques for High Purity Precursors

Achieving high purity in aluminum isopropoxide precursors is critical for their application in areas like the synthesis of high-purity alumina for electronics and ceramics. ontosight.aimdpi.com Various techniques are employed to remove impurities and isolate a product with the desired specifications.

Common purification methods include multi-stage molecular distillation and advanced extraction methods to reduce impurity levels. mdpi.com Vacuum distillation is a frequently used technique to separate the desired aluminum isopropoxide from by-products and unreacted starting materials. For instance, excess isopropyl alcohol can be effectively removed by vacuum distillation at 50–60°C. A more refined vacuum distillation to collect the fraction at 130–140 °C and 0.01 MPa can yield transparent and colorless aluminum isopropoxide colloids. mdpi.com

For the synthesis of exceptionally high-purity alumina (≥99.99%), specific protocols have been developed to remove persistent impurities such as silicon and iron during the synthesis of the aluminum isopropoxide precursor. mdpi.com One effective strategy involves the use of scavenging agents. mdpi.com Lanthanum oxide (La₂O₃) has been demonstrated to be an effective desiliconization agent. mdpi.com It is believed that lanthanides can form complexes, such as lanthanum isopropoxide, which can be separated via reduced-pressure distillation at 180–220 °C under a vacuum of 0.1 mmHg. mdpi.com For iron removal, iron-binding agents such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and phenolphthalein (B1677637) (PH) have been successfully employed. mdpi.com

The effectiveness of these purifying agents in a combined approach has been quantified, demonstrating a significant increase in the final purity of the alumina derived from the purified precursor. mdpi.com

Table 1: Effect of Scavenging Agents on Alumina Purity

| Purifying Agent 1 | Concentration 1 (wt%) | Purifying Agent 2 | Concentration 2 (wt%) | Resulting Purity (%) |

|---|---|---|---|---|

| La₂O₃ | 1 | PAN | 0.6 | >99.99 |

This table presents data on the simultaneous removal of iron and silicon impurities by adding a silica-scavenging agent (La₂O₃) and an iron-scavenging agent (PAN or PH) during the synthesis of aluminum isopropoxide to achieve alumina purity levels exceeding 99.99%. mdpi.com

The storage of purified aluminum isopropoxide can also influence its composition. For example, storage of a product with the composition Al₂(OiPr)₄(dialkylmalonate)₂ led to the crystallization of a different complex, Al₂(OiPr)₂(diprm)₄. nih.gov

Structural Elucidation and Oligomeric Architectures of Aluminum, Oxo 2 Propanolato

Advanced Spectroscopic Characterization

Modern spectroscopic methods have provided significant insights into the coordination environments of aluminum and the connectivity of the isopropoxide ligands in the solid state.

Solid-State Nuclear Magnetic Resonance (NMR) Studies.researchgate.net

Solid-state NMR spectroscopy has emerged as a powerful, non-destructive tool for characterizing the local environments of atoms in aluminum isopropoxide. nih.govresearchgate.net

High-resolution solid-state 27Al Magic-Angle Spinning (MAS) NMR experiments are crucial for distinguishing aluminum atoms in different coordination geometries. nih.gov For aluminum isopropoxide, 27Al MAS NMR spectra typically reveal signals corresponding to both tetrahedrally and octahedrally coordinated aluminum atoms, confirming the presence of multiple, distinct aluminum environments within the oligomeric structure. ru.nl Specifically, isotropic chemical shifts around 61.5 ppm are indicative of tetrahedral aluminum, while shifts near 2.5 ppm are characteristic of octahedral aluminum. ru.nl

13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed to resolve the different carbon species within the isopropoxide ligands. nih.gov In the case of the tetrameric form of aluminum isopropoxide, the 13C CPMAS spectrum shows distinct resonances for the secondary carbons and the methyl carbons, consistent with the crystallographically determined structure. ru.nl For instance, peaks at 63.4 and 66.1 ppm have been assigned to two different types of secondary carbons. ru.nl

To further resolve the signals from different aluminum sites, two-dimensional Multiple Quantum Magic-Angle Spinning (MQ-MAS) NMR experiments are utilized. nih.gov This technique provides higher resolution by correlating the single-quantum and multiple-quantum transitions of the quadrupolar 27Al nucleus. osti.gov Z-filter MQ-MAS experiments have been instrumental in determining the precise number and types of aluminum environments in the oligomeric structure of aluminum isopropoxide. nih.govacs.org These studies confirm the presence of both four- and six-coordinate aluminum sites, providing a clearer picture of the complex structure. researchgate.net

Transfer of Population in Double-Resonance (TRAPDOR) is a solid-state NMR technique used to probe the spatial proximity between different nuclei, in this case, 13C and 27Al. nih.govnih.gov By measuring the dipolar interactions between these nuclei, 13C-{27Al} TRAPDOR experiments can distinguish between terminal and bridging alkoxide groups in the structure of aluminum isopropoxide. nih.govresearchgate.net The strength of the Al-C dipolar interaction provides information about the relative distances between the aluminum and carbon atoms, which is crucial for a detailed structural assignment. nih.govnih.gov

Aluminum isopropoxide is known to exist in an equilibrium between different oligomeric forms, primarily a tetrameric and a trimeric species. psu.edunist.gov The stable form at room temperature is the tetramer, but it can rearrange to a more reactive trimeric form at elevated temperatures, around 80 °C. psu.edu This equilibrium is significant as the trimeric form is often considered the more reactive species in catalytic applications. psu.edu 27Al NMR spectroscopy is a key tool for studying this rearrangement, as the different oligomers exhibit distinct spectral signatures. psu.edu The tetramer typically shows two signals in a 1:3 ratio, corresponding to the central octahedral aluminum and the three tetrahedral aluminum atoms. psu.edu

X-ray Crystallographic Analysis for Definitive Structural Determination.acs.orgru.nl

While spectroscopic methods provide valuable information about the local environments, single-crystal X-ray diffraction provides the most definitive structural information. The crystalline form of aluminum isopropoxide has been confirmed by X-ray crystallography to be a tetrameric molecule with the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. wikipedia.orgresearchgate.net This structure features a central six-coordinate (octahedral) aluminum atom bonded to three surrounding four-coordinate (tetrahedral) aluminum atoms through bridging isopropoxide groups. wikipedia.org The idealized point group symmetry of this tetrameric cluster is D₃. wikipedia.org The Al-O bond distances for the terminal isopropoxide groups are shorter (around 1.70 Å) compared to the bridging groups. researchgate.net

Table 1: Spectroscopic and Crystallographic Data for Aluminum Isopropoxide

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| 27Al Isotropic Chemical Shift (Tetrahedral Al) | 61.5 ppm | Solid-State NMR | ru.nl |

| 27Al Isotropic Chemical Shift (Octahedral Al) | 2.5 ppm | Solid-State NMR | ru.nl |

| 13C Chemical Shift (Secondary Carbons) | 63.4, 66.1 ppm | Solid-State NMR | ru.nl |

| Molecular Formula (Crystalline State) | Al₄(O-i-Pr)₁₂ | X-ray Crystallography | wikipedia.orgresearchgate.net |

| Coordination of Central Al | Octahedral | X-ray Crystallography | wikipedia.org |

| Coordination of Peripheral Al | Tetrahedral | X-ray Crystallography | wikipedia.org |

| Point Group Symmetry | D₃ | X-ray Crystallography | wikipedia.org |

Solution-Phase Structural Dynamics

The structure of aluminum isopropoxide in solution is not static but exists as a dynamic equilibrium of different aggregated forms. This dynamic nature is influenced by several factors, including solvent, concentration, temperature, and the presence of other coordinating species.

In the solid state, aluminum isopropoxide primarily exists as a tetramer, with the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. wikipedia.org This structure features a central six-coordinate, octahedral aluminum atom bonded to three bidentate Al(O-i-Pr)₄⁻ units. wikipedia.orgresearchgate.net Within this tetrameric cluster, there are three four-coordinate, tetrahedral aluminum atoms. wikipedia.org The bridging isopropoxide groups link the aluminum centers, creating a stable assembly.

Upon dissolution in non-polar organic solvents, a dynamic equilibrium is established between different oligomeric forms, primarily the tetramer and a trimeric species. nih.gov This equilibrium is influenced by the solvent environment and temperature. For instance, freshly distilled, liquid aluminum isopropoxide is thought to be predominantly trimeric, which then slowly solidifies into the tetrameric form. nih.gov The presence of these different oligomers has been confirmed by techniques such as ²⁷Al NMR spectroscopy and mass spectrometry. researchgate.netru.nlresearchgate.net The interconversion between these polymeric forms is a key aspect of its chemistry. acs.org

The aggregation state of aluminum isopropoxide is also a critical factor in its reactivity. For example, in the Meerwein-Ponndorf-Verley (MPV) reduction, the dynamic equilibrium between these oligomeric species can complicate the identification of the true catalytically active species.

Table 1: Oligomeric Forms of Aluminum Isopropoxide

| Oligomeric State | Coordination of Aluminum | Phase | Evidence |

|---|---|---|---|

| Tetramer | One 6-coordinate (octahedral), Three 4-coordinate (tetrahedral) | Solid, Solution | X-ray Crystallography wikipedia.org, ²⁷Al NMR researchgate.netru.nl |

| Trimer | Assumed to have 4- and 5-coordinate Al | Solution, Liquid | Mass Spectrometry researchgate.net, Vibrational Spectra researchgate.net |

| Dimer | - | Gas Phase | Mass Spectrometry researchgate.net |

Solvent-Dependent Structural Variations

The nature of the solvent plays a crucial role in modulating the structure and aggregation state of aluminum isopropoxide. While it is soluble in many organic solvents such as toluene (B28343), benzene (B151609), and isopropanol (B130326), its structure in these solutions can be complex and solvent-dependent. lookchem.com

In toluene, for example, ¹³C and ²⁷Al NMR studies have been employed to investigate the coordinative structure of aluminum isopropoxide and its interactions with other molecules. researchgate.netacs.org The solubility in isopropanol is noted to be poor in the cold but increases upon heating. researchgate.net

The use of ionic liquids as solvents has been shown to significantly influence the coordination environment of the aluminum atoms. Studies using ²⁷Al solid-state NMR have revealed that increasing the alkyl chain length on the imidazolium (B1220033) ring of the ionic liquid leads to an increase in the ratio of four-coordinated to six-coordinated aluminum atoms. researchgate.netacs.org This indicates that the solvent can directly interact with the aluminum isopropoxide oligomers and influence their structure.

Conversely, aluminum isopropoxide reacts vigorously with water, undergoing hydrolysis to form aluminum hydroxide (B78521) and isopropanol. google.com This highlights its sensitivity to protic solvents and the necessity of anhydrous conditions for maintaining its structural integrity.

Table 2: Influence of Solvent on Aluminum Isopropoxide Structure

| Solvent | Observation | Technique | Reference |

|---|---|---|---|

| Toluene | Complex coordinative structures, dynamic equilibria | ¹³C and ²⁷Al NMR | researchgate.netacs.org |

| Ionic Liquids | Ratio of 4- to 6-coordinate Al varies with IL structure | ²⁷Al Solid-State NMR | researchgate.netacs.org |

| Isopropanol | Low solubility when cold, increases with heat | General Observation | researchgate.net |

| Water | Hydrolysis to aluminum hydroxide | Chemical Reaction | google.com |

Influence of External Ligands and Monomers on Coordination Structure

The coordination sphere of the aluminum atoms in aluminum isopropoxide oligomers is susceptible to modification by external ligands. These ligands can coordinate to the aluminum centers, leading to changes in the structure and reactivity of the complex.

For instance, the addition of γ-butyrolactone, a non-polymerizable model for ε-caprolactone, to a toluene solution of aluminum isopropoxide has been shown to affect its coordinative structure, as observed by NMR spectroscopy. researchgate.net This is particularly relevant to its use as an initiator in ring-opening polymerization, where the monomer itself can interact with the catalyst.

Other ligands, such as the chelating ligand ethyl acetoacetate, can react with aluminum isopropoxide to form new complexes where the isopropoxide groups are partially or fully substituted. In the case of aluminum di(isopropoxide)acetoacetic ester chelate, the acetoacetic ester coordinates to the aluminum center in a bidentate fashion, creating a stable six-membered chelate ring. Similarly, phenolphthalein (B1677637) can coordinate with the aluminum center through its phenolic hydroxyl and carboxylic acid groups. mdpi.com

The interaction with phosphate (B84403) esters is another example, leading to the formation of anionic association polymers where the aluminum acts as a cross-linking agent. lookchem.comnist.gov Furthermore, reactions with imino-phenolate ligands have been shown to result in Meerwein-Ponndorf-Verley-type reduction processes, highlighting how ligand exchange can lead to subsequent chemical transformations. researchgate.net

Structural Isomerism and Conformations in Solution and Solid State

The existence of different oligomeric forms of aluminum isopropoxide, such as the trimer and tetramer, represents a form of structural isomerism. nih.gov These isomers have the same empirical formula but differ in their molecular structure and connectivity. The tetrameric form, Al₄(O-i-Pr)₁₂, is the thermodynamically more stable isomer in the solid state. wikipedia.org

In addition to oligomerism, the possibility of other types of structural isomerism, such as those involving different arrangements of the isopropoxide ligands (e.g., terminal vs. bridging), contributes to the structural complexity of this compound. The related aluminum tert-butoxide exists as a dimer, [(t-Bu-O)₂Al(μ-O-t-Bu)]₂, which further illustrates how the nature of the alkoxide group can influence the preferred oligomeric structure. wikipedia.org

Mechanistic Investigations in Organic Transformations Catalyzed by Aluminum, Oxo 2 Propanolato

Meerwein-Ponndorf-Verley (MPV) Reduction Mechanisms

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. minia.edu.egtandfonline.com This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol (B130326). minia.edu.egnumberanalytics.com The high selectivity of the MPV reduction for the carbonyl group, even in the presence of other reducible functionalities like carbon-carbon double bonds, makes it a valuable tool in organic synthesis. pau.edu.trpw.live

The generally accepted mechanism for the MPV reduction involves a direct hydride transfer from the aluminum alkoxide to the carbonyl carbon of the substrate. numberanalytics.comresearchgate.net This transfer is believed to occur through a six-membered cyclic transition state. minia.edu.egwikipedia.org The reaction proceeds via a pericyclic mechanism where the carbonyl oxygen of the aldehyde or ketone coordinates to the aluminum atom of the aluminum isopropoxide. minia.edu.egwikipedia.org Simultaneously, a hydride ion is transferred from one of the isopropoxide ligands to the carbonyl carbon. minia.edu.egwikipedia.org

The proposed catalytic cycle begins with the coordination of the carbonyl oxygen to the aluminum alkoxide (1), forming a tetracoordinated aluminum intermediate (2). minia.edu.egwikipedia.org Subsequently, the hydride transfer occurs via a pericyclic transition state (between 2 and 3), leading to the formation of the new alcohol and a new carbonyl compound (acetone, when using isopropanol as the solvent). minia.edu.egwikipedia.org The newly formed alcohol is then displaced by a molecule of the solvent alcohol, regenerating the catalyst for the next cycle. minia.edu.eg

The Lewis acidity of the aluminum center in aluminum isopropoxide is crucial for its catalytic activity. ontosight.airsc.org The aluminum atom coordinates with the carbonyl oxygen of the substrate, which activates the carbonyl group for the subsequent hydride transfer. cuni.cznih.gov This coordination brings the hydride donor (the isopropoxide ligand) and the hydride acceptor (the carbonyl carbon) into close proximity within the six-membered transition state, facilitating the reaction. minia.edu.egbyjus.com

The structure of the aluminum catalyst can influence its activity. While commercial aluminum isopropoxide is often used, it can exist in aggregated forms, which may require higher catalyst loadings. libretexts.org In-situ prepared aluminum alkoxides have shown higher activity, suggesting that the nature and accessibility of the aluminum active sites are key factors. libretexts.org

A key characteristic of the MPV reduction is its reversibility. minia.edu.egwikipedia.org The forward reaction is the reduction of a carbonyl compound, while the reverse reaction is the oxidation of an alcohol, known as the Oppenauer oxidation. thermofisher.cnpw.live The position of the equilibrium is dictated by the thermodynamic stability of the reactants and products. minia.edu.egresearchgate.net To drive the equilibrium towards the desired alcohol product in an MPV reduction, a large excess of the sacrificial alcohol (e.g., isopropanol) is typically used. byjus.com This ensures a high concentration of the reducing agent and helps to shift the equilibrium in favor of the products. The removal of the low-boiling byproduct, such as acetone (B3395972), can also be employed to drive the reaction to completion. thermofisher.cnpw.live

Studies have shown that aldehydes are generally reduced faster than ketones. mdpi.com For example, one study found the reaction rate constant for the reduction of benzaldehyde (B42025) to be significantly higher than that for cyclohexanone. mdpi.com Steric hindrance around the carbonyl group can also affect the reaction rate, with bulkier substrates reacting more slowly. pau.edu.tr The presence of conjugation, as in cinnamaldehyde, can also lead to lower rate constants. pau.edu.tr

| Carbonyl Compound | Relative Reaction Rate | Reference |

|---|---|---|

| Benzaldehyde | Higher | mdpi.com |

| Cyclohexanone | Lower | mdpi.com |

| Cinnamaldehyde | Lower | pau.edu.tr |

| Citral | Lower | pau.edu.tr |

Oppenauer Oxidation Mechanistic Parallels

The Oppenauer oxidation is the reverse of the MPV reduction and serves as a method for oxidizing secondary alcohols to ketones. mychemblog.comwikipedia.org It utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, and a carbonyl compound, typically acetone or benzophenone, as a hydride acceptor. mychemblog.comallen.in

The mechanism of the Oppenauer oxidation mirrors that of the MPV reduction but in the reverse direction. mychemblog.comvedantu.com The process begins with the coordination of the alcohol to the aluminum catalyst. byjus.comwikipedia.org Following deprotonation, a hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the hydride acceptor (e.g., acetone) via a six-membered transition state. byjus.commychemblog.com This results in the formation of the desired ketone and a new alcohol (isopropanol, when acetone is the hydride acceptor). mychemblog.com To favor the oxidation product, a large excess of the hydride acceptor is used to shift the equilibrium. byjus.comspu.edu.sy

Interplay with MPV Reduction Equilibria

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction that reduces ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst, such as Aluminum, oxo(2-propanolato)-, in the presence of a sacrificial alcohol, typically isopropanol. wikipedia.orgmychemblog.com The reaction is driven by the thermodynamic stability of the products and is reversible. mychemblog.comminia.edu.eg The reverse reaction is known as the Oppenauer oxidation. mychemblog.comacsgcipr.org

The mechanism of the MPV reduction involves a six-membered cyclic transition state where both the reductant and the oxidant are coordinated to the aluminum center of the alkoxide catalyst. wikipedia.orgmychemblog.comacsgcipr.org The key step is the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon of the substrate. mychemblog.com The reaction equilibrium can be shifted towards the desired product by using an excess of the sacrificial alcohol (isopropanol) and removing the acetone byproduct. mychemblog.comacsgcipr.org

The catalytic cycle is believed to proceed as follows:

Coordination of the carbonyl oxygen to the aluminum alkoxide. wikipedia.orgminia.edu.eg

Hydride transfer to the carbonyl carbon via a pericyclic mechanism. wikipedia.orgminia.edu.eg

Dissociation of the newly formed alcohol. wikipedia.org

Regeneration of the catalyst by an alcohol from the solution. wikipedia.orgminia.edu.eg

Ring-Opening Polymerization (ROP) Initiation Mechanisms

Aluminum, oxo(2-propanolato)-, and related aluminum alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. ijcrt.org20.210.105 This process is crucial for producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

The polymerization initiated by aluminum alkoxides generally follows a coordination-insertion mechanism. ijcrt.orgacs.org This two-step process involves:

Coordination: The carbonyl oxygen of the cyclic monomer coordinates to the aluminum center of the initiator. ijcrt.orguliege.be

Insertion: The monomer is then inserted into the aluminum-alkoxide bond. ijcrt.orgacs.orguliege.be

This insertion occurs via the cleavage of the acyl-oxygen bond of the lactone, leading to the formation of a new metal-alkoxide species that can then coordinate and insert another monomer, thus propagating the polymer chain. ijcrt.orgfrontiersin.org Hydrolysis of the active metal-alkoxide bond at the end of the polymerization results in a hydroxyl end group. ijcrt.org20.210.105

Theoretical studies using density functional theory (DFT) have further elucidated this pathway, showing that the process begins with the coordination of the monomer to the aluminum center, followed by the insertion of the alkoxide into the carbonyl group of the monomer. mdpi.com The subsequent breakage of the C-O bond completes the ring-opening. mdpi.com

A key feature of the coordination-insertion mechanism in the ROP of lactones catalyzed by aluminum alkoxides is the selective cleavage of the acyl-oxygen bond. ijcrt.orgfrontiersin.orgresearchgate.net This selectivity ensures that the monomer unit is incorporated into the growing polymer chain in a controlled manner, with the alkoxide group from the initiator forming an ester end-group. ijcrt.orgresearchgate.net The number-average molecular weight of the resulting polymer can be determined by analyzing the relative intensity of the polymer backbone protons and the initiator's end-group protons in the 1H NMR spectrum. acs.org

The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the coordinated monomer, followed by the breaking of the acyl-oxygen bond. diva-portal.orglibretexts.org This process results in the retention of the monomer's stereochemistry, which is important for producing stereoregular polymers. ijcrt.org

Aluminum isopropoxide is known to exist in solution as a mixture of aggregated species, primarily a trimer and a tetramer. mdpi.comacs.org These different aggregated forms can exhibit different reactivities in the initiation of ROP. acs.org

Kinetic studies on the polymerization of L,L-lactide have shown that the trimeric form (A₃) of aluminum isopropoxide is significantly more reactive than the tetrameric form (A₄). acs.orgepa.gov The rate of initiation with the trimer is several orders of magnitude faster than with the tetramer. acs.orgepa.gov This difference in reactivity can affect the control over the polymerization, with the slower initiation by the tetramer leading to less controlled polymerization. acs.orgepa.gov

However, the less reactive tetramer can eventually transform into the more active trimeric growing species, especially at higher temperatures and monomer conversions. acs.orgepa.gov The aggregation of the active propagating species into unreactive dimers has also been proposed to explain the observed fractional order in active centers during propagation. acs.org The clustered nature of the active species can sometimes complicate the control of molecular weight, leading to broadened molecular weight distributions when multiple growing chains are attached to one metallic center. ufrgs.br

The kinetics of ROP of lactones and lactides initiated by aluminum alkoxides are influenced by several factors, including the structure of the initiator, the monomer, temperature, and solvent. acs.org

Kinetic studies have provided insights into the reaction orders for both the monomer and the initiator in ROP.

Lactide Polymerization: For the polymerization of lactide initiated by certain chiral salen aluminum complexes, the rate of polymerization was found to be first-order with respect to both the lactide monomer and the initiator. rsc.org Similarly, a kinetic study of D,L-lactide polymerization initiated by stannous octoate also showed a first-order dependence on both monomer and catalyst concentration. atlantis-press.com However, for the polymerization of L,L-lactide initiated by aluminum isopropoxide, a fractional order (e.g., 0.7 at 80 °C in THF) with respect to the active centers was observed, which was attributed to the reversible aggregation of propagating species into unreactive dimers. acs.org Another study on (porphirinato)aluminum alkoxide initiated polymerization suggested a second-order dependence on the initiator, implying a mechanism where one initiator molecule acts as a nucleophile while another activates the monomer. 20.210.105

Lactone Polymerization: In the ROP of ε-caprolactone initiated by lanthanum isopropoxide, the polymerization was found to be first-order in both the monomer and the initiator. researchgate.net

The following table summarizes kinetic data for the ring-opening polymerization of lactide.

| Initiator/Catalyst System | Monomer | Reaction Order (Monomer) | Reaction Order (Initiator) | Apparent Activation Energy (Ea) | Reference |

| Chiral Salen Aluminum Complex | rac-Lactide | 1 | 1 | Not Reported | rsc.org |

| Stannous Octoate/Triphenylphosphine | L-Lactide | 1 | 1 | 58.0 kJ/mol | atlantis-press.com |

| Zirconium Acetylacetonate (B107027) | D,L-Lactide | Not Reported | Not Reported | Not Reported | nih.gov |

| Aluminum Isopropoxide (trimer) | L,L-Lactide | 1 | 0.7 (fractional) | Not Reported | acs.org |

Kinetics of Lactone and Lactide Polymerization

Living Polymerization Characteristics and Limitations

The compound Aluminum, oxo(2-propanolato)-, more commonly known as aluminum isopropoxide, serves as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones, exhibiting characteristics of a living polymerization. uliege.beresearchgate.net This process allows for the synthesis of polyesters with controlled molecular weights and relatively narrow molecular weight distributions (polydispersity index, PDI, typically between 1.1 and 1.4). uliege.beresearchgate.net The polymerization proceeds through a "coordination-insertion" mechanism, where the cyclic ester monomer first coordinates to the aluminum center of the initiator. Subsequently, the monomer is inserted into an aluminum-alkoxide bond, which involves the selective cleavage of the acyl-oxygen bond of the monomer. uliege.beresearchgate.netijcrt.org Each isopropoxide group on the aluminum atom can initiate the growth of a polymer chain. uliege.beresearchgate.net

The living nature of this polymerization is, however, subject to significant limitations. The primary constraint is the occurrence of side reactions, namely inter- and intramolecular transesterification. uliege.beresearchgate.net These reactions become particularly prominent at elevated temperatures (e.g., 100°C) and at later stages of the polymerization. uliege.beresearchgate.net Intramolecular transesterification, or "backbiting," involves the attack of the active chain end on an ester linkage within the same polymer chain, leading to the formation of cyclic oligomers and a broadening of the PDI. acs.orgbham.ac.uk Intermolecular transesterification occurs between different polymer chains, which also disrupts the controlled growth and leads to a less defined polymer architecture. Consequently, the polymerization is typically considered "living" only up to a certain molecular weight, approximately 90,000 g/mol for lactide polymerization, beyond which these side reactions become dominant. uliege.beresearchgate.net

Another factor affecting the control of the polymerization is the aggregation state of aluminum isopropoxide in solution. It exists as a mixture of aggregates, primarily a trimer (A₃) and a tetramer (A₄). acs.orgmdpi.com These aggregates exhibit different reactivities towards the monomer, with the trimer being significantly more reactive than the tetramer. acs.org This difference in initiation rates can lead to a less controlled polymerization process compared to an initiator with a single, well-defined active species. acs.org

Table 1: Characteristics of Lactide Polymerization Initiated by Aluminum, oxo(2-propanolato)-

| Feature | Description | Source(s) |

| Mechanism | Coordination-Insertion | uliege.beresearchgate.netijcrt.org |

| Chain Initiation | Each isopropoxide group initiates a chain. | uliege.beresearchgate.net |

| Control | Living polymerization characteristics observed. | uliege.beresearchgate.net |

| Predictable Mₙ | Molecular weight can be predicted from the monomer-to-initiator ratio. | uliege.beresearchgate.net |

| Polydispersity (PDI) | Narrow, typically 1.1 - 1.4. | uliege.beresearchgate.net |

| Primary Limitation | Inter- and intramolecular transesterification reactions. | uliege.beresearchgate.net |

| Temperature Effect | Transesterification is more pronounced at higher temperatures (>70°C). | uliege.beresearchgate.net |

| Molecular Weight Limit | Living character is lost for Mₙ above ~90,000 g/mol . | uliege.beresearchgate.net |

| Initiator State | Exists as a mixture of trimer and tetramer aggregates with different reactivities. | acs.orgmdpi.com |

Transesterification Reactions in Polymerization Control

Transesterification reactions are the most significant side reactions that compromise the control and living nature of polymerizations catalyzed by Aluminum, oxo(2-propanolato)-. uliege.be These reactions, which can be either intramolecular or intermolecular, involve the cleavage and reformation of ester bonds along the polymer backbone. bham.ac.uk While the primary propagation reaction involves the ring-opening of a monomer and its insertion into the aluminum-alkoxide bond of the growing chain, transesterification reactions effectively scramble the polymer chains. researchgate.net

Intramolecular Transesterification (Backbiting): This process occurs when the active alkoxide end of a growing polymer chain attacks one of the ester carbonyl groups within the same chain. acs.org This results in the scission of the linear chain and the formation of a cyclic oligomer, with the aluminum alkoxide being regenerated to potentially re-initiate polymerization. This side reaction is a major cause for the broadening of the molecular weight distribution and limits the final molecular weight of the polymer. uliege.beacs.org

Intermolecular Transesterification: This reaction involves the transfer of polymer chain segments between different macromolecules. The active alkoxide end of one chain attacks an ester linkage on another polymer chain. bham.ac.uk This leads to a redistribution of chain lengths and compositions, which is particularly detrimental for the synthesis of well-defined block copolymers, as it can cause randomization of the block sequences.

The prevalence of these transesterification reactions is highly dependent on reaction conditions, especially temperature and reaction time. At temperatures around 70°C for lactide polymerization, control can be maintained reasonably well. However, at higher temperatures (e.g., 100°C) or upon extended reaction times, these side reactions become dominant, leading to an equilibrium mixture of linear chains and cyclic oligomers, and a polymer with a broad molecular weight distribution. uliege.beresearchgate.net This behavior effectively sets a practical limit on the molecular weight of polymers that can be achieved in a controlled manner using this catalyst. uliege.be

Other Catalytic Reaction Mechanisms

Tishchenko Reaction Catalysis

Aluminum, oxo(2-propanolato)- is a classic and effective catalyst for the Tishchenko reaction, a disproportionation reaction in which two molecules of an aldehyde are converted into an ester. organic-chemistry.orgwikipedia.org The reaction is particularly useful for aldehydes that can and cannot enolize. wikipedia.org

The catalytic mechanism proceeds through several key steps initiated by the Lewis acidic aluminum center:

Coordination: The first molecule of the aldehyde coordinates to the aluminum isopropoxide catalyst. The lone pair of electrons on the carbonyl oxygen interacts with the electron-deficient aluminum atom. organic-chemistry.orglibretexts.org

Hemiacetal Formation: A second molecule of the aldehyde is then added to the complex. One of the isopropoxide groups from the catalyst can attack the carbonyl carbon of the coordinated aldehyde, or alternatively, the second aldehyde molecule attacks, leading to the formation of a hemiacetal intermediate that remains coordinated to the aluminum center. organic-chemistry.orgyoutube.com

Hydride Shift: The crucial step of the mechanism is an intramolecular 1,3-hydride shift. The hydrogen atom from the hemiacetal intermediate is transferred to the carbonyl carbon of the second aldehyde molecule. organic-chemistry.orgwikipedia.org This is a concerted, pericyclic process that occurs within a six-membered ring transition state. libretexts.org

Ester Formation and Catalyst Regeneration: The hydride shift results in the formation of the final ester product, which is initially coordinated to the aluminum center. The ester is then released, regenerating the aluminum alkoxide catalyst, which can then enter another catalytic cycle. libretexts.org

A potential side reaction can occur where one of the isopropoxide groups from the catalyst itself participates in the reaction, which can be minimized by using low temperatures and low catalyst loadings. organic-chemistry.org

Table 2: Mechanistic Steps of the Tishchenko Reaction Catalyzed by Aluminum, oxo(2-propanolato)-

| Step | Description | Source(s) |

| 1. Coordination | An aldehyde molecule coordinates to the Lewis acidic aluminum center. | organic-chemistry.orglibretexts.org |

| 2. Hemiacetal Formation | A second aldehyde molecule adds to form a coordinated hemiacetal intermediate. | organic-chemistry.orgyoutube.com |

| 3. Hydride Shift | Intramolecular 1,3-hydride transfer occurs via a six-membered transition state. | organic-chemistry.orgwikipedia.orglibretexts.org |

| 4. Product Release | The resulting ester dissociates, regenerating the catalyst. | libretexts.org |

Copolymerization of Epoxides with Carbon Dioxide

Aluminum, oxo(2-propanolato)- has been demonstrated to be a viable, inexpensive catalyst for the copolymerization of epoxides, such as cyclohexene (B86901) oxide (CHO), with carbon dioxide (CO₂). psu.edusciopen.com This reaction yields poly(ether-carbonates), converting the greenhouse gas CO₂ into a polymer backbone. psu.edu

The catalytic activity of aluminum isopropoxide in this context is attributed to its high Lewis acidity, which allows it to activate the epoxide monomer for ring-opening. psu.edu However, this high acidity also presents a challenge, as it can concurrently catalyze the homopolymerization of the epoxide, leading to the formation of polyether linkages within the polymer chain and reducing the incorporation of CO₂. psu.edu To achieve a satisfactory level of carbonate linkages, the reaction often requires high CO₂ pressures (e.g., around 100 bar). psu.eduscispace.com

The mechanistic understanding suggests that the catalyst, which exists as oligomeric aggregates in solution, reacts with CO₂ to form complex aluminum alkoxo-alkylcarbonato species. psu.eduscispace.com The polymerization likely proceeds via a coordination-insertion mechanism:

Initiation: An isopropoxide group attacks an epoxide monomer, opening the ring and forming an aluminum alkoxide.

Propagation: This process involves two competing pathways:

CO₂ Insertion: The aluminum alkoxide at the end of the growing chain attacks a molecule of CO₂, inserting it to form an aluminum carbonate species. This carbonate end then attacks another epoxide monomer.

Epoxide Homopolymerization: The aluminum alkoxide end attacks another epoxide monomer directly, leading to an ether linkage. The balance between these pathways determines the ratio of carbonate to ether linkages in the final copolymer. psu.edu In some systems utilizing aluminum-based catalysts, the addition of a co-catalyst, such as a quaternary ammonium (B1175870) salt, is necessary to enhance the selectivity towards carbonate formation by facilitating the nucleophilic attack on CO₂. scispace.com

Alcoholysis and Ester Exchange Reaction Mechanisms

Aluminum, oxo(2-propanolato)- is a widely used reagent and catalyst for alcoholysis and ester exchange reactions, which are fundamental transformations in organic synthesis. nih.govcymitquimica.comalfa.co.kr

Alcohol Exchange with Catalyst: A rapid and reversible exchange occurs between the isopropanol on the aluminum catalyst and the reactant alcohol (R''OH), forming a new aluminum alkoxide species, Al(OR'')ₓ(OⁱPr)₃₋ₓ. scribd.com

Coordination: The carbonyl oxygen of the substrate ester (RCOOR') coordinates to the Lewis acidic aluminum center of the newly formed alkoxide. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alkoxide group (R''O⁻) from the aluminum catalyst attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Leaving Group Departure: The original alkoxy group of the ester (R'O⁻) is eliminated from the tetrahedral intermediate. This group can then abstract a proton from a proton source or react with the aluminum center.

Product Release: The new ester (RCOOR'') is released, and the catalyst is regenerated to continue the cycle.

Ester Exchange (Ester Disproportionation): This reaction involves the exchange of acyl or alkoxy groups between two different ester molecules. The mechanism catalyzed by aluminum isopropoxide is analogous to that of alcoholysis, where the aluminum center acts as a Lewis acid to activate one ester molecule, facilitating the attack by a second ester molecule. This process is also reversible and leads to an equilibrium mixture of the possible ester products. sciencemadness.org

Applications of Aluminum, Oxo 2 Propanolato As a Precursor in Advanced Materials Science

Sol-Gel Synthesis of Oxide Materials

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials. wikipedia.org It involves the evolution of a solution (sol) of molecular precursors into a gelatinous, cross-linked network (gel). scispace.com Aluminum, oxo(2-propanolato)-, as a metal alkoxide, is a premier precursor for this method due to its ready reaction with water. wikipedia.org The process allows for the synthesis of materials with controlled composition, microstructure, and purity at milder temperatures than traditional solid-state reaction methods.

Aluminum, oxo(2-propanolato)- is extensively used to produce high-purity alumina (B75360) (Al2O3) in various forms, including nanoparticles and thin films. i-asem.orgresearchgate.net The sol-gel method provides exceptional control over the particle size, morphology, and crystalline phase of the resulting alumina, making it suitable for applications ranging from electronic substrates to catalysts. i-asem.org

The transformation of Aluminum, oxo(2-propanolato)- into an alumina network occurs through two fundamental chemical reactions: hydrolysis and condensation. scispace.com

Hydrolysis: The process is initiated by the addition of water to the precursor, which is typically dissolved in an alcohol solvent. The isopropanolato (-OCH(CH₃)₂) groups are replaced by hydroxyl (-OH) groups. wikipedia.org This reaction can be represented as: Al(O)(OPrⁱ) + H₂O → Al(O)(OH) + PrⁱOH (Note: This is a simplified representation. The actual structure of the precursor and its hydrolyzed intermediates can be complex oligomers.)

Condensation: The newly formed hydroxyl groups are reactive and can condense with other hydroxyl groups (water elimination) or with remaining isopropanolato groups (alcohol elimination) to form Al-O-Al oxo bridges. wikipedia.org This polycondensation process builds the inorganic polymer network that constitutes the gel. scispace.com The rate of these reactions is influenced by factors such as the water-to-alkoxide ratio, pH (catalyst), and temperature. wiley-vch.de Controlling these parameters is crucial for managing the structure of the resulting gel and the properties of the final ceramic material.

The as-prepared alumina gel is typically amorphous. Subsequent heat treatment (calcination) is required to dehydrate the gel and crystallize it into one of several alumina polymorphs. The sequence of phase transitions is generally dependent on the temperature and duration of the heat treatment. mdpi.com

The common transformation pathway for alumina derived from sol-gel synthesis is: Amorphous → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ mdpi.com

γ-Al₂O₃ (gamma-alumina): This is one of the first metastable phases to crystallize at temperatures around 400-800°C. mdpi.com It is known for its high surface area and is often used in catalysis.

θ-Al₂O₃ (theta-alumina): This metastable phase forms at higher temperatures, typically in the range of 900-1000°C.

α-Al₂O₃ (alpha-alumina/Corundum): This is the most thermodynamically stable phase of alumina. mdpi.com It is formed at temperatures above 1050-1200°C. mdpi.com α-Al₂O₃ is valued for its exceptional hardness, chemical inertness, and thermal stability, making it ideal for wear-resistant coatings and advanced structural components.

Control over the final phase is achieved by carefully managing the calcination temperature and heating rate. mdpi.comresearchgate.net For instance, rapid heating can sometimes alter transition temperatures. The initial precursor chemistry and gel structure can also influence the phase evolution.

Table 1: Typical Calcination Temperatures for Alumina Phase Transitions

| Phase | Typical Formation Temperature Range (°C) | Key Characteristics |

|---|---|---|

| γ-Al₂O₃ | 400 - 800 | Metastable, high surface area, catalytic applications. mdpi.com |

| θ-Al₂O₃ | 900 - 1000 | Metastable, intermediate phase. |

Alumina (Al2O3) Nanoparticles and Films

Tailoring Textural Properties (Surface Area, Porosity, Pore Size Distribution)

A significant advantage of using Aluminum, oxo(2-propanolato)- in sol-gel synthesis is the ability to tailor the textural properties of the resulting alumina. Properties such as specific surface area, porosity, and pore size distribution are critical for applications like catalysis, adsorption, and filtration. These properties are primarily controlled during the sol-gel reaction and subsequent drying and calcination steps.

Key control factors include:

Water to Precursor Ratio (H₂O:Al): This ratio significantly affects the hydrolysis and condensation rates. Low ratios can lead to different morphologies compared to high ratios, which promote rapid hydrolysis.

Use of Surfactants/Templates: The addition of structure-directing agents, such as block copolymers (e.g., Pluronic P123) or surfactants (e.g., CTAB), can create ordered mesoporous structures. The template is later removed by calcination, leaving behind a porous network with a controlled pore size.

Solvent and pH: The choice of solvent and the use of acid or base catalysts modify reaction kinetics, influencing the growth and aggregation of particles and thus the final pore structure. wiley-vch.de

Table 2: Influence of Synthesis Parameters on Alumina Textural Properties

| Precursor System | Surfactant/Additive | Resulting Morphology | Surface Area (m²/g) | Pore Size (nm) | Reference |

|---|---|---|---|---|---|

| Aluminum isopropoxide | P123 | Lath-like | 409 | 5.0-33.1 | |

| Aluminum tri-sec-butoxide | CTAB | Wormhole-like | 421 | 2.9 | |

| Aluminum isopropoxide | Citric Acid | Spongy structure | 351 | 5.34 |

Synthesis of Crack-Free Thin Films

When depositing alumina as a thin film onto a substrate using sol-gel methods (e.g., spin-coating or dip-coating), a major challenge is the formation of cracks during drying and heating. Cracking is primarily caused by the large intrinsic stress that develops as the solvent evaporates and the gel network shrinks and densifies. utwente.nl

Several strategies are employed to mitigate this issue:

Control of Film Thickness: Thicker films are more prone to cracking. Therefore, crack-free films are often built up by applying multiple thin layers with intermediate heat treatments. researchgate.net

Use of Binders: Adding organic binders like polyethyleneimine can increase the flexibility of the gel network, helping to accommodate stress and prevent cracking. researchgate.net

Controlled Drying: Slow and controlled solvent removal, for example by using a humidity-controlled atmosphere, can reduce the capillary stress that causes cracking.

Chemical Additives: The addition of certain chemical additives can modify the condensation process, leading to a more compliant gel network that is less susceptible to fracture.

Research has shown that parameters such as the molar ratios of acid and water to the alumina precursor, as well as aging time, are critical in forming crack-free coatings of a controlled thickness. researchgate.net

Aluminum, oxo(2-propanolato)- is also a valuable precursor for the synthesis of multimetallic or mixed-metal oxides. rsc.org These materials, which contain aluminum and one or more other metals in a single oxide matrix, have applications in catalysis, electronics, and pigments.

The sol-gel method is particularly effective for producing homogeneous multimetallic oxides. However, when starting from a mixture of different single-metal precursors (e.g., an aluminum alkoxide and a titanium alkoxide), a significant challenge arises from their different hydrolysis and condensation rates. scispace.com The more reactive precursor will form an oxide network first, leading to phase separation and an inhomogeneous final product.

To overcome this, two main approaches are used:

Single-Source Precursors: The ideal approach is to use a "single-source precursor," which is a single chemical compound that already contains all the desired metals in the correct stoichiometric ratio. scispace.comrsc.org Heterometallic alkoxides, where different metals are linked by oxo or alkoxo bridges in one molecule, are a prime example. nih.gov When this single compound is hydrolyzed, the metals are already mixed at the molecular level, ensuring the formation of a highly homogeneous mixed-metal oxide upon calcination. scispace.com

Mullite (B73837) (3Al₂O₃·2SiO₂) Fiber and Powder Preparation

Mullite, a stable aluminosilicate, is a crucial material in high-temperature and structural ceramics due to its excellent thermal and mechanical properties. petra.ac.id The synthesis of mullite often involves the use of precursors that can be converted into the desired ceramic at lower temperatures. princeton.edu

The preparation of high-purity mullite often utilizes a sol-gel process involving co-precursors to achieve a homogeneous mixture of aluminum and silicon at the molecular level. scielo.brresearchgate.net A common co-precursor system involves Aluminum, oxo(2-propanolato)- (or a related aluminum alkoxide like aluminum isopropoxide) and tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source. scielo.brmdpi.com The use of these alkoxide precursors allows for intimate mixing in a solvent, which is crucial for forming a homogenous gel. scielo.br This homogeneity is key to lowering the mullitization temperature. princeton.edu

In some methodologies, aluminum chloride is also used in conjunction with silicon-containing precursors. The choice of precursors and solvents significantly impacts the hydrolysis and condensation rates, which in turn affects the final structure and properties of the mullite. researchgate.net The goal is to control the reactivity of the aluminum and silicon monomers to promote the formation of Al-O-Si linkages in the precursor gel. princeton.edu

Key Co-precursors for Mullite Synthesis:

| Precursor System | Description | Reference |

|---|---|---|

| Aluminum isopropoxide and TEOS | A widely used sol-gel method where both precursors are dissolved in a solvent, often with a catalyst, to form a homogeneous gel that is then calcined to produce mullite. scielo.br | scielo.br |

| Aluminum nitrate (B79036) and TEOS | Another common sol-gel route where aluminum nitrate and TEOS are dissolved in ethanol. petra.ac.id | petra.ac.id |

The temperature at which mullite forms (mullitization temperature) and the intermediate phases that appear are highly dependent on the nature of the precursor. petra.ac.id Homogeneous mixing of aluminum and silicon sources at the atomic level, as achieved with co-precursor systems, can significantly lower the mullitization temperature to around 1000°C. princeton.edu This is a considerable reduction compared to traditional solid-state reaction methods, which require temperatures above 1500°C. princeton.edu

The formation of mullite from these precursors typically proceeds through an amorphous phase, which then crystallizes into mullite at a specific temperature. princeton.edu In some cases, intermediate phases like a spinel phase can be observed before the formation of mullite. petra.ac.id The precise control over the heating schedule and the atmosphere during calcination is critical for obtaining phase-pure mullite. mdpi.com The activation energy for mullite crystallization can vary significantly depending on the starting materials and processing route. scielo.br

Factors Influencing Mullitization:

| Factor | Effect | Reference |

|---|---|---|

| Precursor Homogeneity | Atomic-level mixing leads to lower mullitization temperatures. princeton.edu | princeton.edu |

| Heating Rate | Affects the crystallization kinetics and the final grain morphology. scielo.br | scielo.br |

Atomic Layer Deposition (ALD) of Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. beneq.com This is achieved through sequential, self-limiting surface reactions. beneq.com

While trimethylaluminum (B3029685) (TMA) is the most common precursor for the ALD of alumina (Al₂O₃), research has explored alternative aluminum sources to address some of the challenges associated with TMA, such as its pyrophoric nature. nih.govresearchgate.net Aluminum alkoxides, including compounds structurally related to Aluminum, oxo(2-propanolato)-, have been investigated as potential non-pyrophoric liquid precursors for ALD. nih.gov For instance, aluminum tri-sec-butoxide has been successfully used to deposit Al₂O₃ thin films via an ALD-like process. nih.gov These alternative precursors can offer advantages in terms of safety and handling. researchgate.net The resulting alumina films find applications as protective coatings, gas barrier layers, and in microelectronics. researchgate.netnih.govcsic.es

The choice of precursor in an ALD process significantly influences the deposition characteristics and the properties of the resulting thin film. chemrxiv.org

Comparison of ALD Precursors for Alumina:

| Precursor | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Trimethylaluminum (TMA) | High reactivity, high volatility, allows for low-temperature deposition. researchgate.netrsc.org | Pyrophoric, can have a poorly defined ALD window. researchgate.net | researchgate.netrsc.org |

| Aluminum Alkoxides (e.g., aluminum tri-sec-butoxide) | Non-pyrophoric, safer to handle. nih.govresearchgate.net | May require different process parameters and can have lower growth rates compared to TMA. nih.gov | nih.gov |

| Intramolecularly Stabilized Aluminum Complexes | Non-pyrophoric, thermally stable, tunable properties. researchgate.net | May require plasma enhancement for efficient deposition. researchgate.net | researchgate.net |

Studies have shown that the dimerization of aluminum precursors can affect their reactivity. chemrxiv.orgchemrxiv.org For example, dimethylaluminum isopropoxide (DMAI), a related compound, is known to form stable dimers under ALD conditions. chemrxiv.org

ALD processes can be broadly categorized into thermal ALD and plasma-enhanced ALD (PE-ALD).

In thermal ALD , the energy required for the surface reactions is provided by heating the substrate. beneq.com For alumina deposition, this typically involves alternating pulses of an aluminum precursor like TMA and an oxidant such as water (H₂O) or ozone (O₃). csic.esbeilstein-journals.orgcore.ac.uk

Plasma-enhanced ALD (PE-ALD) utilizes a plasma to generate reactive species (radicals and ions) from the reactant gas, such as an oxygen plasma. beneq.com These highly reactive species can then react with the precursor on the substrate surface. PE-ALD offers several advantages over thermal ALD, including the potential for higher growth rates, improved film quality, and the ability to deposit films at lower temperatures, which is crucial for thermally sensitive substrates. beilstein-journals.orgaalto.fi The use of plasma can also lead to lower impurity levels in the deposited films. beilstein-journals.org However, the plasma can also potentially damage the substrate. jyu.fi

The choice between thermal and plasma-enhanced ALD depends on the specific application and the desired film properties. mdpi.com For instance, PE-ALD has been shown to produce harder alumina films compared to those grown by thermal ALD. mdpi.com

Comparison of Thermal and Plasma-Enhanced ALD:

| Feature | Thermal ALD | Plasma-Enhanced ALD (PE-ALD) | Reference |

|---|---|---|---|

| Activation Energy Source | Substrate temperature. beneq.com | Plasma-generated reactive species. beneq.com | beneq.com |

| Deposition Temperature | Generally higher. beilstein-journals.org | Can be significantly lower. beilstein-journals.orgaalto.fi | beilstein-journals.orgaalto.fi |

| Film Quality | Can have higher impurity levels at low temperatures. aalto.fi | Often results in lower impurity levels and higher density. beilstein-journals.org | beilstein-journals.orgaalto.fi |

| Growth Rate | Can be slower. csic.es | Often higher. beilstein-journals.org | beilstein-journals.org |

| Reactants | E.g., H₂O, O₃. csic.es | E.g., O₂, N₂, NH₃, H₂ plasmas. beneq.com | beneq.com |

Fabrication of Functional Coatings (e.g., Buffer Layers for Batteries)

The application of functional coatings on cathode materials is a key strategy for enhancing the performance and lifespan of lithium-ion batteries. Aluminum oxide (Al2O3) is a widely utilized coating material due to its chemical stability and ability to act as a protective buffer layer. cam.ac.uknih.gov This layer mitigates undesirable side reactions between the active cathode material and the electrolyte, particularly at high operating voltages. nih.gov A common and scalable method for creating these alumina coatings is through wet-chemical processes, such as sol-gel techniques, which utilize chemical precursors like Aluminum, oxo(2-propanolato)- or the closely related aluminum isopropoxide. acs.orgacs.orgresearchgate.net

The fabrication process typically involves dispersing the cathode powder (e.g., NMC811, LCO) in a solvent, often an alcohol like isopropanol (B130326) or ethanol. acs.orgresearchgate.net The aluminum alkoxide precursor, such as aluminum isopropoxide, is then added to this suspension. cam.ac.ukacs.org The precursor hydrolyzes, either from ambient moisture or surface hydroxyl groups on the cathode particles, and deposits onto the surface of the particles. cam.ac.ukacs.org A subsequent annealing (heat treatment) step is performed to decompose the precursor and form a thin, often amorphous, and uniform layer of aluminum oxide (Al2O3) on the cathode material. nih.govacs.org The temperature of this annealing step is a critical parameter that influences the final properties and homogeneity of the coating. osti.gov

Detailed Research Findings

Research has extensively demonstrated the positive impact of these Al2O3 buffer layers on various cathode materials. The coating acts as a physical barrier, reducing direct contact with the electrolyte, which can suppress the dissolution of transition metals and the formation of a resistive solid electrolyte interphase (SEI) layer. nih.gov Furthermore, Al2O3 is known to scavenge harmful species like hydrogen fluoride (B91410) (HF) in the electrolyte, which can attack the cathode structure. nih.gov

Studies using aluminum isopropoxide as a precursor have yielded significant performance improvements. For instance, modifying a Li-rich, manganese-based cathode (Li1.2Ni0.13Co0.13Mn0.54O2) with a 3 wt% aluminum isopropoxide-derived coating resulted in a notable enhancement in electrochemical performance. acs.org The initial discharge capacity at a rate of 0.1 C reached 272.7 mAh g⁻¹, with a high initial Coulombic efficiency of 88.55%. acs.org After 300 cycles at 0.5 C, the coated material retained 83.55% of its capacity. acs.org This improvement is attributed to the mixed Al2O3 and LiAlO2 coating layer, which protects the cathode structure while facilitating Li-ion diffusion. acs.org

Similarly, wet-chemical coatings on LiNi0.5Co0.2Mn0.3O2 (NCM523) have shown remarkable results. A thin 0.5% Al2O3 coating was found to be highly effective, with the coated cathode exhibiting a capacity loss of only 5.6% after 80 cycles, a significant improvement over the 37.6% loss seen in the uncoated material. osti.gov This highlights that even a very thin coating can substantially improve cyclability. osti.gov

The effect of the coating can, however, depend on the specific cathode material and the processing conditions. For LiCoO2 (LCO) cathodes, Al2O3 coatings also enhance cycle stability. osti.gov However, unlike with NCM, higher annealing temperatures can lead to the diffusion of aluminum into the LCO lattice, transforming the "coating" into a "dopant," which can alter the electrochemical properties. osti.gov Research on Al2O3-coated LCO indicated that annealing at 400°C resulted in slightly better electrochemical performance compared to annealing at 800°C. osti.gov

The thickness and uniformity of the coating are crucial. While coatings are beneficial, excessively thick layers can impede lithium-ion transport, leading to lower initial capacity. cam.ac.uk Studies on LiNi0.8Mn0.1Co0.1O2 (NMC811) show that while coatings can improve surface stability and reduce degradation, finding the optimal coating thickness is essential to balance protection and ionic conductivity. researchgate.net An ultrathin Al2O3 coating (2 nm) on NCM811, for example, improved capacity retention by over 11% at a high operating voltage of 4.5 V.

Data Tables

Table 1: Performance of Li-Rich NMC Cathode Coated via Aluminum Isopropoxide Precursor

Interactive table available in the digital version.

| Parameter | Uncoated Cathode | 3 wt% Al2O3 Coated Cathode |

|---|---|---|

| Initial Discharge Capacity (0.1 C) | - | 272.7 mAh g⁻¹ acs.org |

| Initial Coulombic Efficiency | - | 88.55% acs.org |

| Capacity Retention (after 300 cycles at 0.5 C) | - | 83.55% acs.org |

| Final Discharge Capacity (after 300 cycles) | - | 186.4 mAh g⁻¹ acs.org |

Table 2: Comparative Cyclability of NCM523 Cathodes

Interactive table available in the digital version.

| Cathode Type | Capacity Loss (after 80 cycles at C/3) |

|---|---|

| Pristine NCM523 | 37.6% osti.gov |

| 0.5% Al2O3-coated NCM523 | 5.6% osti.gov |

| 2% Al2O3-coated NCM523 | 22.0% osti.gov |

Heterogeneous Catalysis and Catalyst Immobilization Studies

Grafting of Aluminum, oxo(2-propanolato)- onto Mesoporous Supports

The process of grafting involves the chemical bonding of Aluminum, oxo(2-propanolato)- to the surface of a porous material. This is typically achieved by reacting the aluminum alkoxide with the surface hydroxyl groups of the support in a non-aqueous solvent, followed by filtration and drying under an inert atmosphere to yield the heterogenized catalyst. researchgate.netrsc.org

A variety of mesoporous materials have been successfully employed as supports for immobilizing Aluminum, oxo(2-propanolato)-. The choice of support is crucial as its physical and chemical properties can significantly influence the final catalyst's performance.

Commonly investigated supports include:

Silica (B1680970) (SiO₂): High surface area silicas, including amorphous silica gel, SBA-15, and KIT-6, are widely used due to their thermal stability and well-defined pore structures. researchgate.netnih.govrsc.org Aluminum, oxo(2-propanolato)- has been successfully grafted onto these supports, creating well-defined surface species such as (≡SiO)₂Al(OCHMe₂) and ≡SiOAl(OCHMe₂)₂. nih.gov

Titania (TiO₂): Anatase-phase titania has been used as a support, though it sometimes results in lower catalytic activity compared to silica, which may be attributed to its smaller surface area affecting the dispersion of the aluminum isopropoxide. rsc.orgunibo.it